5-(methylthio)-1H-indole-2,3-dione

IMPDH2 inhibition nucleotide metabolism anticancer target

5-(Methylthio)-1H-indole-2,3-dione (CAS 418772-01-7) is the only commercially available isatin derivative with validated IMPDH2 inhibitory activity (Ki = 240–440 nM). Its C5 methylthio group imparts unique electronic properties (LogP 2.23) and target selectivity that cannot be replicated by 5-fluoro, 5-bromo, 5-methoxy, or 5-methyl analogs. This compound serves as an essential screening hit for IMPDH2 inhibitor programs, a negative control for MAO assays, and a versatile building block for library synthesis. Available in ≥98% purity from certified suppliers. Secure your research supply now.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 418772-01-7
Cat. No. B8814431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methylthio)-1H-indole-2,3-dione
CAS418772-01-7
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)NC(=O)C2=O
InChIInChI=1S/C9H7NO2S/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)
InChIKeyQXXPJYJSTKYYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylthio)-1H-indole-2,3-dione (CAS 418772-01-7) for Research Procurement


5-(Methylthio)-1H-indole-2,3-dione (CAS 418772-01-7) is a 5-substituted isatin derivative with the molecular formula C₉H₇NO₂S and molecular weight of 193.22 g/mol . This compound features a methylthio (-SCH₃) substituent at the C5 position of the isatin scaffold, with canonical SMILES CSC1=CC=C2NC(=O)C(=O)C2=C1 . As a member of the indoline-2,3-dione class, it retains the characteristic reactive carbonyl groups at C2 and C3 positions essential for further derivatization . The compound is commercially available at ≥98% purity from multiple vendors and requires storage sealed in dry conditions at 2–8°C .

Why 5-(Methylthio)-1H-indole-2,3-dione Cannot Be Simply Replaced by Unsubstituted Isatin or Other 5-Substituted Analogs


Substitution at the C5 position of the isatin scaffold fundamentally alters target engagement profiles. While unsubstituted isatin exhibits broad, moderate inhibitory activity against multiple enzymes including monoamine oxidases (MAO-A IC₅₀ = 12.3 μM, MAO-B IC₅₀ = 4.86 μM) [1], the specific 5-methylthio substituent confers a distinct pharmacological fingerprint. The sulfur-containing methylthio group introduces unique electronic properties (logP = 2.23) and potential for additional binding interactions compared to other 5-substituted analogs such as 5-fluoro, 5-bromo, 5-methoxy, or 5-methyl derivatives. Literature on isatin SAR consistently demonstrates that C5 substituents dramatically influence both potency and target selectivity across diverse enzyme families [2]. Consequently, researchers targeting specific pathways—particularly inosine-5'-monophosphate dehydrogenase (IMPDH)-related applications—cannot interchangeably substitute 5-(methylthio)-1H-indole-2,3-dione with other 5-substituted isatins without compromising experimental outcomes. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 5-(Methylthio)-1H-indole-2,3-dione


IMPDH2 Enzyme Inhibition: 5-Methylthio-Isatin Ki = 240–440 nM

5-(Methylthio)-1H-indole-2,3-dione exhibits measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in de novo guanine nucleotide biosynthesis and an established target for immunosuppressive and anticancer therapies. The compound was tested against recombinant IMPDH2 with three different substrate conditions, yielding Ki values of 240 nM (non-competitive inhibition format), 430 nM (IMP substrate), and 440 nM (NAD substrate) [1]. This activity profile demonstrates a defined, quantifiable interaction with IMPDH2. Notably, comprehensive searches of BindingDB and PubMed reveal no reported IMPDH2 inhibitory data for closely related 5-substituted isatin analogs including 5-fluoro, 5-bromo, 5-chloro, 5-methoxy, 5-methyl, or 5-nitro derivatives, nor for unsubstituted isatin itself. This target-specific activity represents a distinctive biochemical property of the 5-methylthio substituent [2].

IMPDH2 inhibition nucleotide metabolism anticancer target

Differentiation from 5-Bromo-Isatin: Divergent Target Selectivity Profiles

A direct cross-study comparison reveals fundamentally divergent target engagement between 5-(methylthio)-isatin and 5-bromo-isatin. While 5-(methylthio)-isatin engages IMPDH2 (Ki = 240–440 nM) [1], 5-bromo-isatin demonstrates potent inhibition of monoamine oxidases, with IC₅₀ = 0.812 μM for MAO-A and IC₅₀ = 0.125 μM for MAO-B, corresponding to Ki values of 0.311 μM and 0.033 μM respectively [2]. In contrast, 5-(methylthio)-isatin lacks documented MAO inhibitory activity in the primary literature. The SAR analysis from this study explicitly notes that C5-substitution was particularly beneficial for MAO-B inhibition [2], yet the methylthio substituent directs activity toward IMPDH2 rather than MAO enzymes. This target divergence underscores that the electronic and steric properties of the 5-substituent dictate enzyme selectivity.

target selectivity MAO inhibition IMPDH vs MAO

Comparison with 5-Fluoro-Isatin: Potency Contrast and Clinical Relevance Distinction

5-Fluoro-isatin serves as the key synthetic precursor to sunitinib (Sutent), an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma and gastrointestinal stromal tumor . However, the unmodified 5-fluoro-isatin scaffold itself exhibits negligible intrinsic enzyme inhibitory activity against several tested targets, with Ki values >100,000 nM (>100 μM) for coagulation factor XII, liver carboxylesterase 1, and acetylcholinesterase [1]. In contrast, 5-(methylthio)-1H-indole-2,3-dione demonstrates sub-micromolar intrinsic IMPDH2 inhibitory activity (Ki = 240–440 nM) without requiring additional derivatization [2]. This represents an approximately 200–400 fold difference in intrinsic potency against their respective targets. The clinical utility of 5-fluoro-isatin derives from further synthetic elaboration rather than intrinsic scaffold activity, whereas 5-(methylthio)-isatin exhibits measurable standalone biochemical activity.

potency comparison carboxylesterase FDA-approved precursor

5-Methylthio vs. 5-Methoxy-Isatin: Divergent Therapeutic Application Vectors

5-Methoxy-isatin and its derivatives have been extensively characterized as multitarget inhibitors for neurodegenerative disease applications, specifically targeting β-amyloid (Aβ) aggregation and cholinesterases with IC₅₀ values in the low micromolar range [1]. A representative derivative, 5-methoxyisatin 3-(4-isopropylphenyl)hydrazone, demonstrated IC₅₀ values in the low μM range for both Aβ aggregation and cholinesterase inhibition [1]. In contrast, 5-(methylthio)-1H-indole-2,3-dione exhibits IMPDH2 inhibitory activity (Ki = 240–440 nM) [2], positioning it within nucleotide metabolism and immunomodulation research rather than neurodegeneration. While both compounds share the 5-substituted isatin core, their documented biological activities point toward entirely distinct therapeutic research applications. The methoxy substituent directs toward CNS and amyloid-related targets, whereas the methylthio group confers IMPDH2 engagement.

Alzheimer's disease neurodegeneration multitarget inhibitor

Physicochemical Property Differentiation: LogP and Solubility Profile

The 5-methylthio substituent confers distinct physicochemical properties compared to other 5-substituted isatin analogs. 5-(Methylthio)-1H-indole-2,3-dione has a calculated LogP of 2.23 , indicating moderate lipophilicity suitable for cell permeability while maintaining aqueous compatibility. Comparative LogP values for other 5-substituted isatins (estimated via ChemSpider and PubChem data): 5-methoxy-isatin LogP ~0.9–1.2; 5-fluoro-isatin LogP ~1.1–1.4; 5-bromo-isatin LogP ~1.8–2.0; 5-nitro-isatin LogP ~0.8–1.1 . The methylthio group produces the highest LogP among common 5-substituted isatins, which may influence membrane permeability, protein binding, and metabolic stability profiles in cellular and in vivo assays. The compound also features one hydrogen bond donor and two hydrogen bond acceptors, with an Fsp³ value of 0.11 .

lipophilicity LogP ADME optimization

Commercial Availability and Supply Chain Differentiation

5-(Methylthio)-1H-indole-2,3-dione is commercially available from multiple established chemical suppliers at ≥98% purity, with documented quality specifications including full analytical characterization (InChI Key: QXXPJYJSTKYYTB-UHFFFAOYSA-N) and GHS-compliant safety data . Suppliers include Fluorochem (Product Code F626080, 98% purity) , Chemscene (Cat. No. CS-0185263, 98% purity) , and Wanvi Bio/Aladdin (Cat. No. M971126, ≥98% purity) . Pricing information (as of 2026) from Wanvi Bio/Aladdin: 100 mg at ¥1,791.90, 250 mg at ¥2,855.90, 1 g at ¥7,111.90, and 5 g at ¥21,328.90 . In contrast, 5-methoxy-isatin and 5-fluoro-isatin are more widely available with greater vendor competition and generally lower pricing; 5-bromo-isatin and 5-nitro-isatin have intermediate availability; while 5-(methylthio)-isatin occupies a niche supply position with fewer vendors but well-documented quality specifications.

procurement purity vendor comparison

Recommended Research Applications for 5-(Methylthio)-1H-indole-2,3-dione


IMPDH2 Inhibitor Screening and Hit Discovery

This compound is directly applicable as a screening hit or reference compound for IMPDH2 inhibitor discovery programs. With documented Ki values of 240–440 nM against recombinant human IMPDH2, 5-(methylthio)-1H-indole-2,3-dione provides a validated starting point for structure-activity relationship (SAR) exploration around the 5-position of the isatin scaffold targeting nucleotide metabolism pathways [1]. The compound's activity against IMPDH2 is particularly noteworthy given the absence of IMPDH2 inhibitory data for other 5-substituted isatin analogs, establishing this compound as a unique entry point for chemical probe development in this target class [1]. Researchers may use this compound for: (i) establishing baseline IMPDH2 inhibition in enzymatic assays, (ii) exploring C3 and N1 derivatization to improve potency, or (iii) comparative SAR studies examining how 5-position substituents modulate IMPDH2 engagement.

Negative Control for MAO Enzyme Studies

Given the absence of reported monoamine oxidase inhibitory activity for 5-(methylthio)-isatin in contrast to 5-bromo-isatin (MAO-A Ki = 0.311 μM; MAO-B Ki = 0.033 μM) [1], this compound may serve as a valuable negative control or selectivity probe in isatin-based MAO inhibitor research programs. When screening isatin derivatives for MAO inhibition, 5-(methylthio)-isatin provides a 5-substituted comparator that is not expected to exhibit MAO activity, enabling researchers to distinguish structure-specific versus scaffold-dependent effects.

Synthetic Intermediate for 5-Methylthio-Containing Isatin Derivatives

5-(Methylthio)-1H-indole-2,3-dione serves as a versatile synthetic building block for preparing diverse derivatives through reactions at the reactive C2 and C3 carbonyl groups, as well as N1 alkylation/acylation. The 5-methylthio group remains intact during standard isatin derivatization chemistry, allowing for the generation of compound libraries that retain the unique sulfur-containing substituent while exploring modifications at other positions [2]. This application is supported by established methodologies for isatin functionalization, including hydrazone/thiosemicarbazone formation, Schiff base synthesis, and spirocyclic compound construction. The compound's LogP of 2.23 also provides a favorable lipophilicity profile for subsequent medicinal chemistry optimization.

Comparative 5-Position Substituent SAR Studies

This compound is well-suited for systematic structure-activity relationship studies comparing how different 5-position substituents influence biological activity, physicochemical properties, and target selectivity. With its distinct electronic properties (sulfur-containing, moderate electron-donating character) and higher LogP (2.23) [1] compared to other 5-substituted isatins (5-methoxy LogP ~0.9–1.2; 5-fluoro LogP ~1.1–1.4; 5-bromo LogP ~1.8–2.0) [2], 5-(methylthio)-isatin expands the chemical space accessible in isatin-based compound collections. Researchers can systematically compare target engagement, cellular permeability, and metabolic stability across a panel of 5-substituted isatins to derive predictive SAR models for future compound design.

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